2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)-

Description

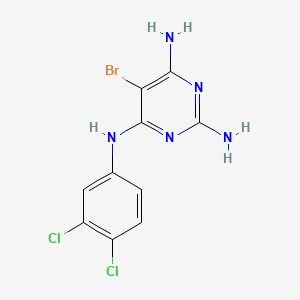

2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its pyrimidine ring substituted with bromine and dichlorophenyl groups, making it a unique molecule with distinct chemical properties.

Properties

CAS No. |

7150-71-2 |

|---|---|

Molecular Formula |

C10H8BrCl2N5 |

Molecular Weight |

349.01 g/mol |

IUPAC Name |

5-bromo-4-N-(3,4-dichlorophenyl)pyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C10H8BrCl2N5/c11-7-8(14)17-10(15)18-9(7)16-4-1-2-5(12)6(13)3-4/h1-3H,(H5,14,15,16,17,18) |

InChI Key |

AUXCWZNSXWCPBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC(=NC(=C2Br)N)N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- typically involves multi-step organic reactions. The process begins with the formation of the pyrimidine ring, followed by the introduction of amine groups at positions 2, 4, and 6. The bromine and dichlorophenyl groups are then introduced through substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce different halogen or alkyl groups.

Scientific Research Applications

2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe for studying enzyme interactions and cellular processes.

Medicine: It has potential therapeutic applications, including as an anticancer or antiviral agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

2,4,6-Triaminopyrimidine: A simpler analog without the bromine and dichlorophenyl groups.

2,4,6-Pyrimidinetriamine, 5-nitro-, 1,3-dioxide: A related compound with a nitro group instead of bromine.

Uniqueness

2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2,4,6-Pyrimidinetriamine, 5-bromo-N4-(3,4-dichlorophenyl)- (CAS No. 7150-71-2) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C10H8BrCl2N5

- Molecular Weight : 349.014 g/mol

- Structure : The compound features a pyrimidine core substituted with a bromo group and a dichlorophenyl moiety.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, primarily focusing on its potential as an antiviral agent and its interactions with biological targets.

Antiviral Activity

Recent studies have indicated that pyrimidine derivatives can exhibit significant antiviral properties. For example, related compounds have shown effectiveness against HIV-1 by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds interact with the non-nucleoside binding pocket (NNIBP) of the reverse transcriptase enzyme, which is crucial for viral replication .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the pyrimidine ring and substituents can significantly influence biological activity. For instance:

- The presence of halogen atoms (like bromine and chlorine) enhances the compound's hydrophobic interactions with target proteins.

- Variations in substituent groups on the pyrimidine ring can alter potency and selectivity against specific viral strains .

Case Studies

- HIV Inhibition : A study demonstrated that certain 2,4,5-trisubstituted pyrimidines exhibited EC50 values in the low nanomolar range (115-415 nM) against HIV-1. The compounds were designed using a scaffold hopping strategy to optimize interactions within the NNIBP .

- Pregnancy Interceptive Activity : Another research focused on similar pyrimidine derivatives showed promising results in vivo for pregnancy interceptive activity in hamsters, indicating potential applications in reproductive health .

Data Table: Biological Activity Summary

| Biological Activity | Activity Type | EC50 (nM) | Reference |

|---|---|---|---|

| HIV-1 Inhibition | NNRTI | 115 - 415 | |

| Pregnancy Interception | In vivo activity in hamsters | 10 mg/kg |

The mechanisms through which 2,4,6-Pyrimidinetriamine derivatives exert their biological effects include:

- Inhibition of Viral Replication : By binding to reverse transcriptase and blocking its activity.

- Modulation of Enzyme Activity : Some derivatives may act as enzyme inhibitors or activators, affecting metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.